

Application Note: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

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Compound of Interest

Compound Name: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B018486

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Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a key intermediate in the synthesis of various heterocyclic compounds with significant biological activities. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, antibacterial, and antifungal activities. This document provides a detailed protocol for the synthesis of **3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde**, primarily through a two-step process involving the initial formation of the pyrazole ring via Knorr pyrazole synthesis, followed by formylation using the Vilsmeier-Haack reaction.

Overall Reaction Scheme

The synthesis is typically accomplished in two main steps:

- Step 1: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole from acetylacetone and phenylhydrazine.
- Step 2: Vilsmeier-Haack Formylation of the resulting pyrazole to introduce a carbaldehyde group at the 4-position.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole

This step follows the principle of the Knorr pyrazole synthesis, which involves the condensation of a β -dicarbonyl compound with a hydrazine.

Materials:

- Phenylhydrazine
- Acetylacetone (2,4-pentanedione)
- Glacial Acetic Acid
- Ethanol

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (0.1 mol) in glacial acetic acid (50 mL).
- To this solution, add acetylacetone (0.1 mol) dropwise with continuous stirring.
- After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL) with stirring.
- The crude product may separate as an oil or a solid. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude 3,5-dimethyl-1-phenyl-1H-pyrazole.
- The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This formylation is achieved using the Vilsmeier-Haack reagent, which is prepared in situ from phosphorus oxychloride (POCl_3) and N,N-dimethylformamide (DMF). The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.^{[1][2]}

Materials:

- 3,5-Dimethyl-1-phenyl-1H-pyrazole (from Step 1)
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl_3), freshly distilled
- Crushed ice
- Aqueous ethanol for recrystallization

Procedure:

- In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (20 mmol, 1.46 g).
- Cool the flask in an ice-salt bath to 0-5 °C (273–278 K).
- Add freshly distilled phosphorus oxychloride (10 mmol, 1.54 g) dropwise to the cold DMF with vigorous stirring over a period of 30 minutes. This forms the Vilsmeier reagent. Maintain the temperature below 5 °C during the addition.
- After the addition of POCl_3 , stir the mixture for another 30 minutes at the same temperature.
- Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (10 mmol, 1.72 g) in anhydrous N,N-dimethylformamide (15 mL).
- Add this solution dropwise to the Vilsmeier reagent while maintaining the temperature between 0-5 °C.^[3]

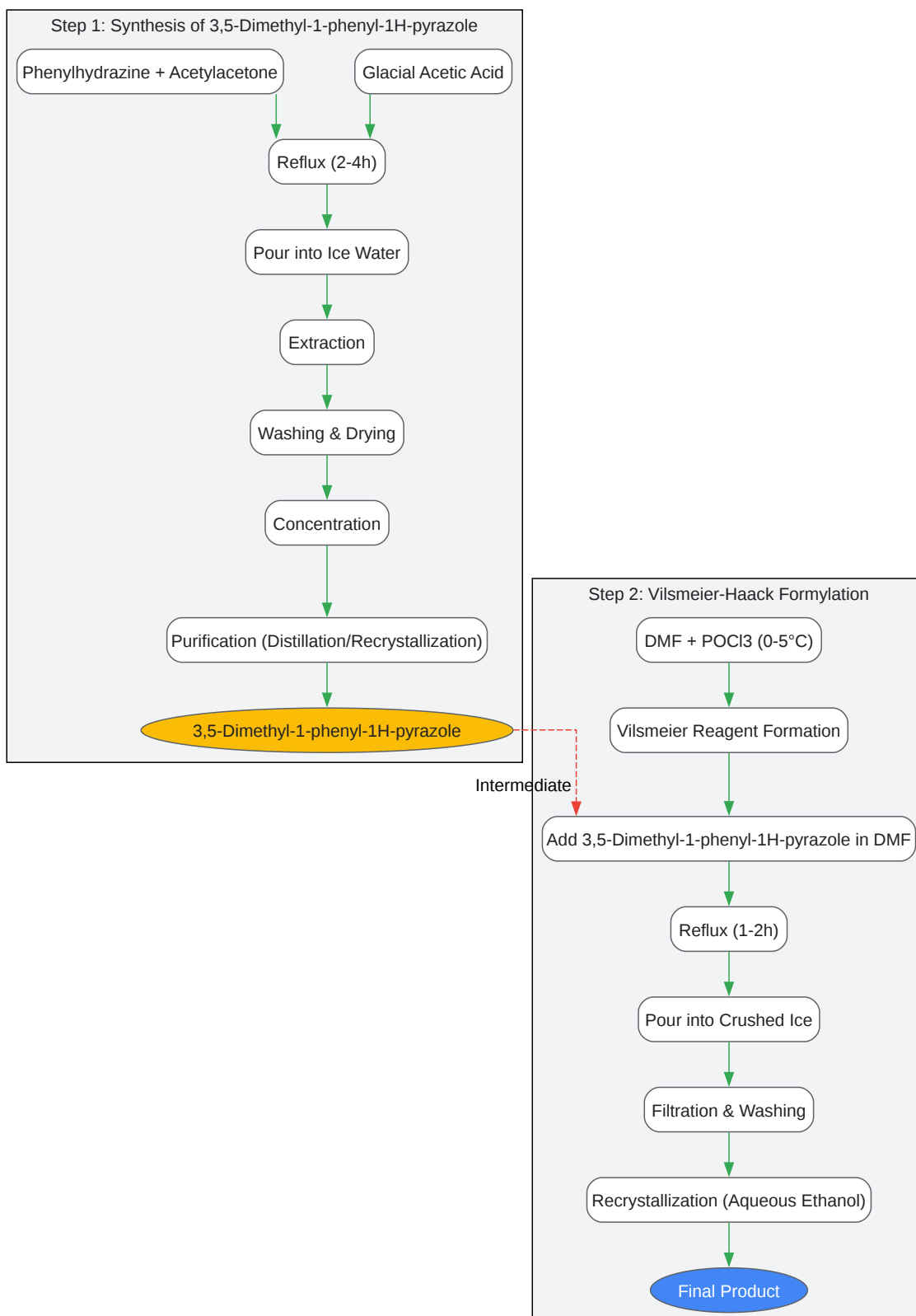
- After the addition is complete, allow the reaction mixture to slowly come to room temperature and then heat it under reflux for 1-2 hours.[3]
- Cool the reaction mixture and pour it slowly into a beaker containing crushed ice with continuous stirring.
- A precipitate of the product will form. Allow the mixture to stand for about 15-30 minutes to ensure complete precipitation.
- Filter the solid product, wash it thoroughly with cold water, and dry it.
- Recrystallize the crude product from aqueous ethanol to obtain pure **3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde** as needles.[3]

Data Presentation

Parameter	Value	Reference
Product Name	3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde	
Molecular Formula	C ₁₂ H ₁₂ N ₂ O	[3]
Molecular Weight	200.24 g/mol	[3]
Appearance	Needles	[3]
Yield	69%	[3]
Melting Point	397–399 K (124-126 °C)	[3]

Visualizations

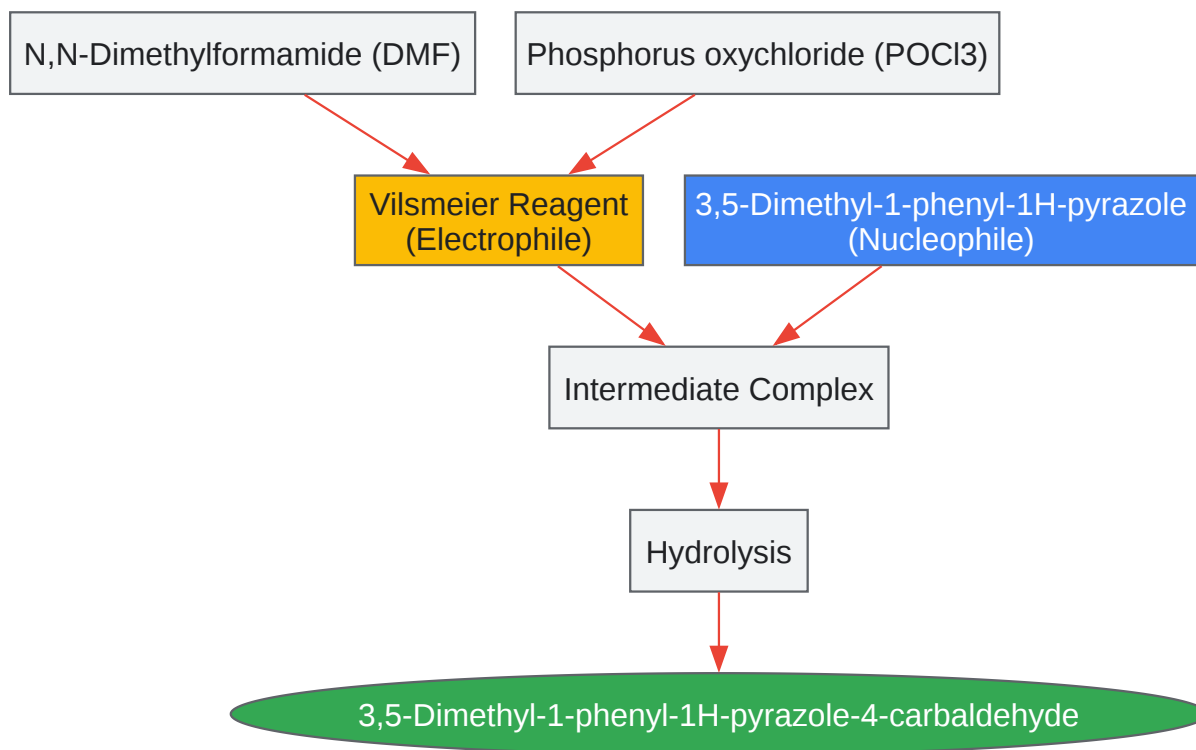
Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde**.

Logical Relationship of Vilsmeier-Haack Reaction



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Caption: Key steps in the Vilsmeier-Haack formylation of the pyrazole intermediate.

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- To cite this document: BenchChem. [Application Note: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018486#3-5-dimethyl-1-phenyl-1h-pyrazole-4-carbaldehyde-synthesis-protocol]

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